6-Methyleneandrost-4-ene-3,17-dione-19-d3
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H26O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i2D3 |
InChI Key |
KQRGETZTRARSMA-OAXLLPIKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@]12CCC(=O)C=C1C(=C)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methyleneandrost 4 Ene 3,17 Dione 19 D3
Strategies for Deuterium (B1214612) Incorporation at Steroidal C-19 Positions
The introduction of a trideuterated methyl group (CD3) at the C-19 position of the steroid nucleus is a key step in the synthesis of 6-Methyleneandrost-4-ene-3,17-dione-19-d3. A common and effective strategy involves the use of a deuterated methylating agent, such as deuterated methyl iodide (CD3I), at a suitable stage in the synthetic pathway. nih.govssrn.com
A unified total synthesis approach has been developed for preparing 19-trideuterated steroids like testosterone (B1683101) and androstenedione (B190577). nih.govssrn.com This method proceeds through a non-deuterated intermediate, the Hajos-Parrish ketone. The incorporation of the 19-methyl-d3 group is achieved at a later stage of the synthetic route by reaction with CD3I. nih.govssrn.com This late-stage introduction of the isotopic label is advantageous as it avoids potential loss of deuterium in earlier steps and allows for a divergent approach to various C-19 deuterated steroids.
An alternative precursor for C-19 deuteration is 19-hydroxyandrost-4-ene-3,17-dione. This intermediate can be subjected to a series of reactions to replace the hydroxyl group with a trideuteromethyl group. The preparation of the synthetically useful intermediate, 19-d3-androst-4-ene-3,17-dione, has been described, highlighting that the deuterium label at the C-19 angular methyl group is stable and does not undergo chemical exchange under normal conditions. nih.gov This stability is crucial for its use in metabolic studies. nih.gov
The general strategies for site-selective deuterium incorporation often rely on leveraging the reactivity of specific functional groups within the steroid scaffold. nih.govnorthwestern.edu For the C-19 position, which is a non-activated angular methyl group, direct H/D exchange is challenging. Therefore, synthetic routes that build the steroid skeleton and introduce the deuterated methyl group from a small, commercially available deuterated building block like CD3I are preferred. nih.govssrn.com
Precursor Compounds and Reaction Schemes for 6-Methyleneandrost-4-ene-3,17-dione (B193403) Synthesis
The synthesis of the parent compound, 6-methyleneandrost-4-ene-3,17-dione, serves as the foundation for producing its deuterated analog. The primary precursor for this synthesis is androst-4-ene-3,17-dione (also known as androstenedione). nih.govresearchgate.net
The reaction involves the introduction of a methylene (B1212753) group at the C-6 position. A common method for this transformation is a Vilsmeier-Haack type reaction. nih.govresearchgate.net The key reagents and reaction conditions are summarized below:
| Reactant/Reagent | Function |
| Androst-4-ene-3,17-dione | Starting steroid precursor |
| Formaldehyde (B43269) dimethyl acetal (B89532) | Source of the methylene group |
| Phosphoryl chloride | Activating agent |
| Anhydrous sodium acetate (B1210297) | Base |
| Chloroform (B151607) | Solvent |
The reaction scheme proceeds as follows:
A suspension of anhydrous sodium acetate in dry chloroform containing formaldehyde dimethyl acetal and phosphoryl chloride is heated at reflux. nih.govresearchgate.net
Androst-4-ene-3,17-dione is added to the mixture. nih.govresearchgate.net
The mixture is supplemented dropwise with additional phosphoryl chloride and refluxed for an extended period. nih.govresearchgate.net
After the reaction is complete, the mixture is cooled, and a saturated aqueous solution of sodium carbonate is added to neutralize the acid. nih.govresearchgate.net
The product is extracted with chloroform, and the organic phase is washed, dried, and concentrated. nih.govresearchgate.net
The final product, 6-methyleneandrost-4-ene-3,17-dione, is purified by column chromatography. nih.govresearchgate.net
To synthesize the 19-d3 analog, the starting material would be 19-d3-androst-4-ene-3,17-dione, which would then be subjected to the same methylene introduction procedure.
Optimization of Deuteration Yields and Isotopic Purity
Achieving high deuteration yields and isotopic purity is essential for the utility of the labeled compound. Optimization of the reaction conditions is a critical step in the synthetic process. Several factors can be varied to improve the outcome. researchgate.netresearchgate.net
Key parameters for optimization include:
Deuterium Source: The choice and purity of the deuterating agent (e.g., CD3I) are paramount. Using a source with high isotopic enrichment directly impacts the isotopic purity of the final product. researchgate.net
Reaction Time: The duration of the reaction can affect both the yield and the potential for side reactions or isotopic scrambling. Shortening or extending the reaction time may be necessary to find the optimal balance. researchgate.net
Temperature: Temperature control is crucial. Some reactions may require low temperatures to enhance selectivity, while others may need heating to proceed at a reasonable rate.
Catalyst/Additives: The presence of catalysts or additives can significantly influence the reaction's efficiency and selectivity. For instance, the amount of acid or base used can be a critical factor. researchgate.net
Purification Methods: The work-up and purification steps are vital for isolating the desired deuterated compound with high chemical and isotopic purity. Chromatographic separations are often designed to remove any non-deuterated or partially deuterated species. nih.gov
A systematic approach, such as varying one parameter at a time while keeping others constant, is often employed to determine the optimal conditions for the deuteration step. The goal is to maximize the incorporation of deuterium (e.g., >98%) while maintaining a good chemical yield. researchgate.net
Analytical Characterization of Synthesized Deuterated Compounds
Once the synthesis is complete, it is crucial to confirm the identity, purity, and extent of deuterium incorporation in the final product. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques used for this purpose. rsc.orgnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic purity. rsc.orgnih.gov
Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak will be shifted by +3 mass units compared to the unlabeled compound due to the presence of three deuterium atoms.
Isotopic Distribution: By analyzing the isotopic cluster of the molecular ion, the percentage of isotopic purity can be calculated. The relative abundances of the M, M+1, M+2, M+3, etc., peaks provide a quantitative measure of the deuteration level. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the position of the deuterium label. rsc.orgresearchgate.net
¹H NMR: In the proton NMR spectrum of the deuterated compound, the signal corresponding to the C-19 methyl protons (typically a singlet around δ 1.00 ppm in the unlabeled compound) will be absent or significantly diminished. researchgate.net The disappearance of this signal is strong evidence for successful deuteration at the C-19 position.
¹³C NMR: In the carbon-13 NMR spectrum, the signal for the C-19 carbon will be observed as a multiplet due to coupling with deuterium (C-D coupling), and its chemical shift may be slightly altered.
²H NMR: Deuterium NMR can be used to directly observe the deuterium signal, confirming its presence and providing information about its chemical environment. cdnsciencepub.comcdnsciencepub.com
The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, confirming its structural integrity and high isotopic enrichment. rsc.org
Advanced Analytical Methodologies for 6 Methyleneandrost 4 Ene 3,17 Dione 19 D3 in Research
Development and Validation of Mass Spectrometry-Based Assays
Mass spectrometry has become the gold standard for the analysis of steroids due to its high sensitivity and specificity. The development and validation of robust mass spectrometry-based assays are essential for obtaining reliable data in research settings.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of steroids in various biological samples. Its advantages include high selectivity, the capability for multi-analyte detection, and the ability to assess analytical specificity within each sample. For 6-Methyleneandrost-4-ene-3,17-dione (B193403) and its deuterated analog, LC-MS/MS methods are typically developed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
In positive electrospray ionization (ESI+) mode, the precursor ion ([M+H]+) for 6-methyleneandrost-4-ene-3,17-dione is m/z 299.4. For its deuterated form, 6-Methyleneandrost-4-ene-3,17-dione-19-d3, the precursor ion would be m/z 302.4. The selection of specific product ions is crucial for selectivity. While specific transitions for the d3 variant are not widely published, they can be predicted based on the fragmentation of the parent compound.
Table 1: Predicted LC-MS/MS Parameters for 6-Methyleneandrost-4-ene-3,17-dione and its d3-analog
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 6-Methyleneandrost-4-ene-3,17-dione | 299.4 | Predicted based on fragmentation | Predicted based on fragmentation |
| This compound | 302.4 | Predicted based on fragmentation | Predicted based on fragmentation |
Note: Specific product ions would be determined through infusion and fragmentation experiments during method development.
Method validation for such assays typically includes the assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects to ensure the reliability of the results.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for steroid analysis. nih.gov Due to the low volatility of steroids, derivatization is often required to improve their chromatographic behavior and mass spectrometric properties. A common derivatization procedure for ketosteroids is the formation of trimethylsilyl (B98337) (TMS) ethers. dshs-koeln.de
For 6-Methyleneandrost-4-ene-3,17-dione, derivatization with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would yield a di-TMS derivative, increasing its volatility and producing characteristic fragment ions upon electron ionization (EI). nih.govdshs-koeln.de The resulting mass spectrum would be used for identification and quantification. When using this compound as an internal standard, the mass-to-charge ratios of the characteristic ions would be shifted by +3 amu, allowing for its distinct detection.
Table 2: GC-MS Derivatization and Expected Mass Shift
| Compound | Derivatizing Agent | Expected Derivative | Mass Shift of Key Fragments |
| 6-Methyleneandrost-4-ene-3,17-dione | MSTFA | Di-TMS ether | N/A |
| This compound | MSTFA | Di-TMS ether | +3 amu |
Care must be taken during derivatization, as certain reagents can lead to the formation of multiple derivatives or the loss of stereochemical information. dshs-koeln.de
Role as an Internal Standard in Quantitative Biochemical Studies
The primary application of this compound in research is as an internal standard for the quantification of 6-methyleneandrost-4-ene-3,17-dione and other related steroids. lgcstandards.compharmaffiliates.com
Minimization of Matrix Effects and Analytical Variability
Biological matrices such as plasma, serum, and urine are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of quantitative analyses. By adding a known amount of a stable isotope-labeled internal standard, such as this compound, at the beginning of the sample preparation process, any variations in sample extraction, derivatization, and ionization can be compensated for. The deuterated standard is chemically identical to the analyte and will therefore behave similarly throughout the analytical procedure.
Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for quantitative measurements. It relies on the addition of a known amount of an isotopically enriched standard to a sample. The ratio of the signal from the naturally occurring analyte to the signal from the isotopically labeled standard is then measured by the mass spectrometer. This ratio is used to calculate the concentration of the analyte in the original sample.
The key advantages of IDMS are:
High Precision and Accuracy: By using a ratio of signals, the method is less susceptible to variations in instrument response and sample recovery.
Correction for Losses: The internal standard corrects for any loss of analyte during sample preparation and analysis.
Calibration: A calibration curve is constructed by plotting the ratio of the analyte to the internal standard against the concentration of the analyte.
Chromatographic Separation Techniques for Steroid Analogs and Metabolites in Research Matrices
Effective chromatographic separation is crucial for resolving the analyte of interest from other structurally similar steroids and endogenous matrix components, thereby minimizing interferences and ensuring accurate quantification.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique coupled with mass spectrometry for steroid analysis. C18 columns are widely used due to their hydrophobicity, which allows for good retention and separation of steroid molecules. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive such as formic acid to improve ionization.
The retention time of a steroid on a reversed-phase column is influenced by its polarity; less polar compounds are retained longer. uv.es Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate a wide range of steroids with varying polarities within a reasonable analysis time.
Table 3: Common Chromatographic Conditions for Steroid Analysis
| Parameter | Typical Setting |
| Column | C18, C8 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 30 - 50 °C |
The specific retention time of 6-Methyleneandrost-4-ene-3,17-dione and its deuterated analog would depend on the exact chromatographic conditions used. Due to the deuterium (B1214612) labeling, the retention time of this compound is expected to be very similar to, if not identical to, that of the non-labeled compound under typical reversed-phase conditions.
Optimization of Ionization and Detection Parameters for Deuterated Steroids
The analysis of deuterated steroids like this compound, often employed as an internal standard for the quantification of its unlabeled counterpart (exemestane), relies heavily on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The sensitivity and specificity of these methods are fundamentally dependent on the careful optimization of the ionization source and the mass spectrometer's detection settings.
Ionization Methodologies
For steroidal compounds, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques. ESI is frequently operated in the positive ion mode for the analysis of androstane (B1237026) derivatives like 6-Methyleneandrost-4-ene-3,17-dione. Research has demonstrated that heated electrospray ionization (HESI) in positive mode provides excellent sensitivity for the detection of this class of steroids. mdpi.com The optimization process involves infusing a standard solution of the analyte and its deuterated internal standard into the mass spectrometer and adjusting various parameters to maximize the signal intensity of the precursor ions. mdpi.com
Optimization of Ion Source Parameters
Key parameters of the ionization source must be meticulously adjusted to ensure efficient desolvation and ionization of the target analytes, thereby maximizing the generation of the desired precursor ions. Detailed research on the analysis of exemestane (B1683764) and its isotopically labeled internal standards has led to the optimization of several critical HESI source parameters. mdpi.com These optimized settings are crucial for achieving high sensitivity and a stable signal.
| Parameter | Optimized Value |
|---|---|
| Ionization Mode | Heated Electrospray Ionization (ESI) - Positive |
| Ion Spray Voltage | 3600 V |
| Vaporizer Temperature | 360 °C |
| Ion Transfer Tube Temperature | 340 °C |
| Sheath Gas Pressure | 25 Arb (arbitrary units) |
| Auxiliary Gas Pressure | 5 Arb |
| Sweep Gas Pressure | 1 Arb |
This interactive table summarizes the optimized heated electrospray ionization (HESI) source parameters for the analysis of 6-Methyleneandrost-4-ene-3,17-dione and its deuterated analogs, based on published research findings. mdpi.com
Optimization of Detection Parameters
Following successful ionization, the detection parameters within the triple quadrupole mass spectrometer are optimized for selective reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). This targeted approach provides exceptional specificity and sensitivity by monitoring a specific precursor ion to product ion transition. For quantitative analysis, at least two transitions are often monitored for each analyte—a quantifier for concentration measurement and a qualifier for identity confirmation.
The optimization of these transitions involves selecting the most abundant and stable precursor ion (typically [M+H]⁺ for these steroids) and then systematically varying the collision energy (CE) to find the voltage that produces the most intense and specific product ions. Other parameters, such as the declustering potential (DP), are also optimized to prevent premature fragmentation of the precursor ion before it enters the collision cell.
Research focused on the analysis of exemestane and a closely related [¹³C, D₃]-labeled internal standard has established optimized SRM transitions. mdpi.com Given that this compound has the same mass difference (+3 Da) from the parent compound as the [¹³C, D₃]-labeled variant, these transitions serve as an excellent reference. The precursor ion for the d3-labeled compound would be m/z 301.4, and its fragmentation pattern is expected to be very similar to other isotopologues.
| Compound | Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Gas |
|---|---|---|---|---|
| 6-Methyleneandrost-4-ene-3,17-dione (Exemestane) | Quantifier | 297.0 | 121.0 | Argon (1.5 mTorr) |
| Qualifier | 297.0 | 149.0 | ||
| This compound* | Quantifier | 300.1 | 121.0 | |
| Qualifier | 300.1 | 258.9 |
*This interactive table presents the selective reaction monitoring (SRM) transitions used for the quantification and confirmation of 6-Methyleneandrost-4-ene-3,17-dione and its deuterated internal standard. Data is based on the analysis of a [¹³C, D₃]-exemestane internal standard, which is expected to have a similar fragmentation pattern to the 19-d3 variant. mdpi.com
The systematic optimization of both ionization and detection parameters is a prerequisite for the development of a validated, high-performance LC-MS/MS method for the analysis of this compound. These optimized parameters ensure the highest degree of sensitivity, specificity, and reliability in research applications. mdpi.com
Investigations into Metabolic Fate and Enzymatic Transformations in Preclinical Models
Elucidation of Metabolic Pathways of 6-Methyleneandrost-4-ene-3,17-dione (B193403) Using Deuterium (B1214612) Tracers
Deuterium labeling is a critical technique in metabolic studies, allowing for the differentiation of the administered compound and its metabolites from endogenous steroids. The three deuterium atoms on the 19-methyl group of 6-Methyleneandrost-4-ene-3,17-dione-19-d3 serve as a stable isotopic label. This enables the use of mass spectrometry-based methods to trace the metabolic fate of the compound in preclinical models, such as in vitro incubations with liver microsomes or in vivo studies in animal models.
The anticipated primary metabolic pathways for 6-Methyleneandrost-4-ene-3,17-dione, based on related steroid metabolism, involve oxidation and reduction reactions. The presence of the 6-methylene group and the keto groups at positions 3 and 17 are likely sites for metabolic attack. The principal metabolic reactions are expected to be:
Hydroxylation: Primarily at the 6-methylene group, leading to the formation of a 6-(hydroxymethyl) derivative.
Reduction: Of the 17-keto group to a 17-hydroxy function, and potentially the reduction of the Δ4 double bond.
The use of the 19-d3 tracer would allow for the unambiguous identification of metabolites derived from the administered compound, even if they are structurally similar to endogenous steroids.
Identification and Structural Characterization of Deuterated Metabolites
In preclinical models, the identification and structural characterization of deuterated metabolites of this compound would be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The deuterium label provides a unique mass signature (an increase of 3 Da) that facilitates the detection of drug-related material in complex biological matrices.
Based on the metabolism of the related compound exemestane (B1683764), the following deuterated metabolites of this compound are predicted to be formed: nih.govnih.gov
| Predicted Metabolite | Metabolic Reaction | Expected Mass Shift from Parent (+3 Da for d3-label) |
| 6-(Hydroxymethyl)androst-4-ene-3,17-dione-19-d3 | Hydroxylation of the 6-methylene group | +16 Da |
| 17β-Hydroxy-6-methyleneandrost-4-en-3-one-19-d3 | Reduction of the 17-keto group | +2 Da |
| 6-(Hydroxymethyl)-17β-hydroxyandrost-4-en-3-one-19-d3 | Hydroxylation and Reduction | +18 Da |
The structural elucidation of these metabolites would involve tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can be compared to synthetic standards or interpreted to deduce the site of metabolic modification.
Role of Cytochrome P450 Enzymes (e.g., CYP3A) and Other Biotransformation Enzymes in vitro
In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes are crucial for identifying the specific enzymes responsible for the metabolism of a compound. For steroidal compounds like 6-Methyleneandrost-4-ene-3,17-dione, the CYP3A subfamily, particularly CYP3A4, is often a major contributor to their metabolism. nih.govnih.gov
Studies on exemestane have demonstrated that CYP3A4 is the primary enzyme responsible for the oxidation of the 6-methylene group to form the 6-hydroxymethyl metabolite. nih.govnih.gov It is therefore highly probable that CYP3A4 also plays a central role in the metabolism of its precursor, 6-Methyleneandrost-4-ene-3,17-dione. Other CYP enzymes may also contribute to a lesser extent.
The reduction of the 17-keto group is typically catalyzed by aldo-keto reductases (AKRs), which are present in the cytosol. mdpi.com
The following table summarizes the expected enzymatic involvement in the biotransformation of 6-Methyleneandrost-4-ene-3,17-dione:
| Metabolic Reaction | Primary Enzyme(s) Implicated | Cellular Location |
| 6-Methylene Hydroxylation | Cytochrome P450 3A4 (CYP3A4) | Endoplasmic Reticulum |
| 17-Keto Reduction | Aldo-Keto Reductases (AKRs) | Cytosol |
Implications of Deuterium Labeling for Understanding Steroid Biotransformation Kinetics
The deuterium labeling at the 19-methyl group in this compound is not expected to be at a primary site of metabolism. Therefore, a significant primary kinetic isotope effect (KIE) is unlikely for the major metabolic pathways, such as 6-methylene hydroxylation and 17-keto reduction. nih.govwikipedia.org A primary KIE occurs when the bond to the isotope is broken in the rate-determining step of the reaction.
However, the presence of deuterium at the C-19 position could potentially exert a small secondary kinetic isotope effect. Secondary KIEs arise from isotopic substitution at a position adjacent to the reaction center and are typically much smaller than primary KIEs. wikipedia.org This effect could subtly alter the rate of enzymatic reactions, for instance, by influencing the binding affinity of the substrate to the enzyme's active site or by affecting the conformational changes required for catalysis.
The primary utility of the 19-d3 label in this context is as a tracer to facilitate metabolic pathway elucidation and metabolite identification rather than to probe kinetic isotope effects of the main biotransformation reactions. If metabolism were to occur at the 19-methyl group (e.g., hydroxylation), then a significant primary KIE would be expected, which would manifest as a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. However, 19-hydroxylation is generally a less common metabolic pathway for this class of steroids compared to modifications at the 6 and 17 positions. metabolomicsworkbench.org
Mechanistic Biochemical Studies Utilizing 6 Methyleneandrost 4 Ene 3,17 Dione 19 D3
Probing Aromatase Enzyme Mechanism and Inactivation Pathways
While direct studies detailing the inactivation pathways using 6-methyleneandrost-4-ene-3,17-dione-19-d3 are not extensively available in published literature, the non-deuterated parent compound, 6-methyleneandrost-4-ene-3,17-dione (B193403), is recognized as a potent competitive inhibitor of aromatase. researchgate.net This competitive inhibition implies that it vies with the natural substrate, androstenedione (B190577), for binding to the active site of the enzyme. researchgate.net The introduction of a methylene (B1212753) group at the C-6 position is a key structural feature that influences this interaction.
Stereochemical Considerations in Enzyme-Substrate Binding
Stereochemistry is a critical determinant in the binding of 6-substituted androgens to the aromatase active site. Studies on 6-alkyl-substituted androstenediones have revealed that the β-isomers (where the substituent is oriented on the same side as the C-19 methyl group) generally exhibit a higher affinity for the enzyme compared to their α-counterparts. researchgate.net This suggests the presence of a hydrophobic binding pocket in the active site that can accommodate substituents on the β-face of the steroid. researchgate.net
The conformation of the steroid rings also influences binding. X-ray crystallography of 6-methyleneandrost-4-ene-3,17-dione reveals that the A-ring adopts a sofa or envelope conformation, while the B and C rings have flattened chair conformations, and the D-ring is an envelope. acs.org The 6-methylene group is situated in a beta-equatorial position. acs.org This specific three-dimensional structure is crucial for its recognition and tight binding within the catalytic site of aromatase.
Evaluation of Deuterium (B1214612) Isotope Effects on Enzymatic Reaction Rates
Specific experimental data on the deuterium isotope effects of this compound on aromatase reaction rates are not readily found in the existing scientific literature. However, the principles of kinetic isotope effects (KIEs) provide a theoretical framework for how this deuterated compound could be employed in such studies.
Aromatase is a cytochrome P450 enzyme, and the study of KIEs is a powerful tool for elucidating the mechanisms of P450-catalyzed reactions. nih.gov The substitution of hydrogen with deuterium, a heavier isotope, can alter the rate of reactions where the cleavage of the carbon-hydrogen bond is the rate-determining step. This is because the carbon-deuterium bond has a lower zero-point energy and is therefore stronger than a carbon-hydrogen bond.
In the context of aromatase, the conversion of androgens to estrogens involves three successive oxidations of the C-19 methyl group. If any of these C-H bond-breaking steps are rate-limiting, replacing the hydrogens at the C-19 position with deuterium would be expected to slow down the reaction, resulting in a "normal" kinetic isotope effect (kH/kD > 1). The magnitude of this effect can provide insights into the transition state of the reaction.
Table 1: Theoretical Application of this compound in Kinetic Isotope Effect Studies of Aromatase
| Experimental Design | Expected Outcome if C-19 H-Abstraction is Rate-Limiting | Mechanistic Implication |
| Comparison of aromatase inhibition kinetics between the deuterated and non-deuterated compound. | A slower rate of any covalent modification or inactivation by the deuterated compound. | C-H bond cleavage at the C-19 position is a key step in the inactivation mechanism. |
| Measurement of reaction rates in competitive assays. | A lower apparent rate of reaction when the enzyme is incubated with the deuterated substrate analog. | The initial binding is not significantly affected, but a subsequent chemical step involving the C-19 position is slower. |
Interactions with Other Steroidogenic Enzymes and Receptors in vitro
There is a lack of specific published data on the in vitro interactions of this compound with other steroidogenic enzymes and receptors. However, based on studies of similar aromatase inhibitors, a degree of selectivity for aromatase (CYP19A1) over other cytochrome P450 enzymes involved in steroidogenesis is anticipated. These enzymes include cholesterol side-chain cleavage enzyme (CYP11A1), 11β-hydroxylase (CYP11B1), 17α-hydroxylase/17,20-lyase (CYP17A1), and 21-hydroxylase (CYP21A2). High selectivity is a desirable characteristic for an aromatase inhibitor to avoid disrupting other essential steroid hormone pathways. Further experimental studies would be required to definitively determine the selectivity profile of this specific compound.
Use as a Chemical Probe for Enzyme Kinetics and Active Site Characterization
As a potent competitive inhibitor of aromatase, 6-methyleneandrost-4-ene-3,17-dione is a valuable chemical probe for studying the enzyme's kinetics and characterizing its active site. researchgate.net Competitive inhibitors, by definition, bind to the same active site as the substrate. Therefore, this compound can be used in kinetic experiments to determine its inhibition constant (Ki), which provides a quantitative measure of its binding affinity.
By comparing the Ki values of a series of related 6-substituted androgens, researchers can deduce structure-activity relationships, which in turn helps to map the topology and chemical nature of the aromatase active site. researchgate.net For instance, the high affinity of 6-methyleneandrost-4-ene-3,17-dione helps to confirm the presence of a hydrophobic pocket near the C-6 position of the bound substrate. researchgate.net
The deuterated form, this compound, would be an even more precise probe. If the compound acts as a mechanism-based inactivator (a "suicide substrate"), the deuteration at the C-19 position could be used to investigate whether the enzymatic oxidation of this group is involved in the inactivation mechanism. A significant KIE on the rate of inactivation would provide strong evidence for the involvement of the C-19 methyl group in the chemical events leading to irreversible inhibition.
Future Directions and Advanced Research Perspectives
Development of Novel Isotope-Labeled Steroid Probes for Systems Biology Research
The use of stable isotope-labeled steroids is fundamental to advancing systems biology, where the goal is to understand the complex interactions within biological systems. Deuterated steroids, including 6-Methyleneandrost-4-ene-3,17-dione-19-d3, are invaluable as tracers to map the intricate networks of metabolic pathways. wikipedia.org Unlike traditional methods, these labeled probes allow researchers to track the fate of specific molecules in vivo without altering their fundamental chemical properties. irisotope.com
The development of novel steroid probes involves strategically placing isotopes at various positions on the steroid nucleus. nih.gov This allows for the investigation of specific enzymatic reactions and metabolic conversions. For instance, by administering a deuterated steroid, researchers can follow its transformation into various metabolites, identifying novel pathways and understanding the dynamics of steroidogenesis and catabolism. nih.govnih.gov This approach provides a dynamic view of metabolic fluxes, which is crucial for understanding the pathophysiology of endocrine disorders.
Future research will focus on synthesizing a broader array of multi-labeled steroid probes. These advanced probes will enable simultaneous tracking of different metabolic routes, providing a more holistic picture of the steroid metabolome. By using compounds labeled with stable isotopes like Deuterium (B1214612) (²H) or Carbon-13 (¹³C), scientists can conduct metabolic studies safely in vivo, offering significant advantages over radioactive tracers. wikipedia.org
Table 1: Applications of Isotope-Labeled Steroids in Systems Biology
| Application Area | Description | Research Compound Example |
| Metabolic Pathway Tracing | Tracking the conversion of a precursor steroid through various enzymatic steps to its final metabolites. | [6,7,7-²H₃]Progesterone |
| Pharmacokinetic Studies | Differentiating between endogenously produced hormones and exogenously administered therapeutic steroids to study drug absorption, distribution, metabolism, and excretion (ADME). nih.gov | Deuterium-labeled Testosterone (B1683101) |
| Flux Analysis | Quantifying the rate of flow of metabolites through a specific metabolic pathway under different physiological or pathological conditions. | ¹³C-labeled Cholesterol |
| Receptor Binding Assays | Using labeled steroids to study the binding affinity and kinetics of steroid-receptor interactions in a complex biological matrix. | Deuterated Estradiol |
Integration with High-Throughput Omics Technologies in Mechanistic Research
The true power of isotope-labeled steroids is realized when they are integrated with high-throughput "omics" technologies, such as metabolomics, proteomics, and transcriptomics. This integration allows for a multi-dimensional understanding of a steroid's mechanism of action.
In steroidomics , a subset of metabolomics, deuterated steroids like this compound serve as ideal internal standards. mdpi.com Their similar physicochemical properties to the endogenous analytes ensure accurate quantification by correcting for variations during sample preparation and analysis, a critical factor in obtaining reliable data from complex biological samples like plasma or urine. irisotope.com By using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), researchers can generate comprehensive steroid profiles, with the deuterated standards ensuring high precision and accuracy. elementar.comnih.gov
When combined with proteomics and transcriptomics, these labeled steroids can help elucidate the downstream effects of steroid signaling. For example, researchers can treat cell cultures with a deuterated steroid and subsequently analyze changes in protein expression (proteomics) or gene transcription (transcriptomics). This approach can identify new target genes or proteins regulated by a specific steroid or its metabolites, providing novel insights into its biological function and mechanism of action.
Computational Modeling and Structural Biology Applications of Deuterated Steroids
Computational modeling and structural biology are powerful tools for understanding molecular interactions. Deuterated steroids contribute significantly to these fields by providing precise experimental data that can be used to build and validate computational models. nih.gov
In structural biology, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can leverage the unique properties of deuterium to probe the structure and dynamics of steroid-receptor complexes. The substitution of hydrogen with deuterium alters the NMR signal, providing specific structural constraints that can help determine the three-dimensional conformation of the steroid within the receptor's binding pocket.
Furthermore, data from hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be used to guide the computational modeling of protein structures and complexes. acs.org By measuring the rate of deuterium exchange, researchers can identify regions of a protein that become more or less accessible to the solvent upon steroid binding. This information is then used as a restraint in computational docking simulations to generate more accurate models of the steroid-protein interaction. acs.org Such models are crucial for understanding the molecular basis of steroid action and for the rational design of new drugs. nih.gov
Methodological Advancements in Isotope-Specific Detection and Quantification
The utility of deuterated steroids is intrinsically linked to the analytical methods used for their detection. Continuous advancements in mass spectrometry are pushing the boundaries of sensitivity and specificity.
Isotope Ratio Mass Spectrometry (IRMS) is a key technique, particularly in anti-doping science, that can distinguish between endogenous steroids and their synthetic, isotopically distinct counterparts. elementar.comthermofisher.com This method measures the ratio of stable isotopes (e.g., ¹³C/¹²C or ²H/¹H), which can differ based on the steroid's origin. thermofisher.comwada-ama.org
Modern analytical laboratories increasingly rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) . irisotope.comelementar.com These methods offer exceptional sensitivity and selectivity, allowing for the detection of trace amounts of steroids in complex biological matrices. rsc.orgresearchgate.net The use of deuterated steroids as internal standards in these assays is the gold standard for quantitative analysis, as they co-elute with the unlabeled analyte but are distinguished by their mass, minimizing analytical error. nih.gov
Future developments are expected to include the wider adoption of techniques like Ion Mobility-Mass Spectrometry (IM-MS) , which adds another dimension of separation based on the ion's size and shape, further improving the ability to resolve isomeric steroids that are often difficult to distinguish. nih.govnih.gov These advanced methods, combined with the use of precisely labeled standards like this compound, will continue to enhance the accuracy and reliability of steroid analysis in both research and clinical settings. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 6-methyleneandrost-4-ene-3,17-dione-19-d3, and how do isotopic labeling (deuteration at C-19) protocols affect yield and purity?
- Methodological Answer : The synthesis involves chemical oxidation of androstenedione derivatives using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in the presence of organic carboxylic acids and buffers. Isotopic labeling at C-19 requires precise control of reaction conditions (e.g., solvent purity, temperature) to minimize isotopic scrambling. Post-synthesis purification via rapid adsorption-desorption chromatography and recrystallization ensures ≥98% purity, as validated by HPLC and NMR .
Q. How does this compound act as an irreversible CYP19 (aromatase) inhibitor, and what experimental assays confirm its mechanism?
- Methodological Answer : The compound binds covalently to aromatase’s active site via its 6-methylene group, forming a Michael adduct with cysteine residues. Confirmatory assays include:
- Enzyme kinetics : Measure time-dependent inactivation using recombinant human aromatase and radiolabeled androstenedione substrates.
- Mass spectrometry : Identify covalent adducts through tryptic digestion and LC-MS/MS analysis .
Q. What analytical techniques are recommended for quantifying this compound in microbial bioconversion systems?
- Methodological Answer : Use TLC-image analysis with UV detection (254 nm) for rapid screening. For quantification, employ LC-MS with deuterated internal standards (e.g., androstenedione-d7) to correct for matrix effects. Validate recovery rates (≥90%) using spiked controls in fermentation broths .
Advanced Research Questions
Q. How do deuterium isotope effects at C-19 influence the metabolic stability and inhibitory potency of this compound compared to its non-deuterated analog?
- Methodological Answer : Compare pharmacokinetic parameters (e.g., half-life, clearance) in hepatic microsomal assays. Use kinetic isotope effect (KIE) studies to assess changes in C-H(D) bond cleavage during CYP3A4-mediated metabolism. The deuterated form shows reduced metabolic turnover, enhancing bioavailability in vivo .
Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR, IR) between this compound and its structural analogs?
- Methodological Answer : Perform 2D-NMR (HSQC, HMBC) to assign deuterium-specific shifts. Compare IR carbonyl stretching frequencies (C=O at 1730–1750 cm⁻¹) to differentiate between keto-enol tautomerism and isotopic effects. X-ray crystallography confirms stereochemistry and deuteration sites .
Q. How can microbial biocatalysis (e.g., Arthrobacter simplex) optimize the C-1(2)-dehydrogenation of this compound to exemestane, and what carriers enhance substrate solubility?
- Methodological Answer : Use immobilized Arthrobacter simplex cells with β-cyclodextrin or hydroxypropyl-β-cyclodextrin as carriers to improve substrate solubility. Monitor bioconversion efficiency via HPLC and optimize parameters (pH 7.2, 28°C, 120 rpm). Ethanol (2–4% v/v) enhances membrane permeability, increasing yields by 30–40% .
Q. What quality control protocols ensure this compound meets pharmaceutical-grade standards when used as an impurity reference in exemestane synthesis?
- Methodological Answer : Implement ICH guidelines with:
- HPLC-UV : Monitor impurity profiles (LOD ≤ 0.1%).
- Chiral chromatography : Ensure enantiomeric purity.
- Stability testing : Accelerated degradation studies (40°C/75% RH) confirm robustness under storage (-20°C) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent isotopic exchange .
- Enzyme Assays : Include negative controls with irreversible inhibitors (e.g., 4-hydroxyandrostenedione) to validate specificity .
- Data Reconciliation : Cross-reference spectral libraries (e.g., SciFinder, PubChem) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
